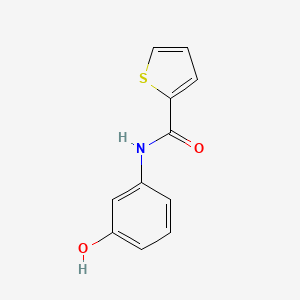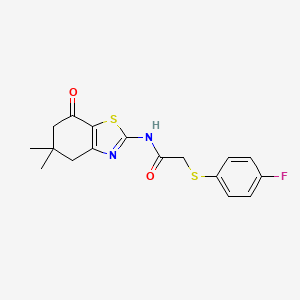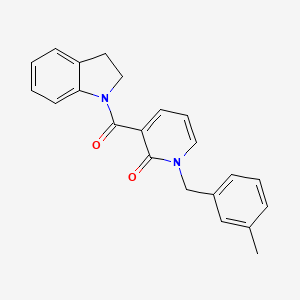![molecular formula C13H13N3O5S B3004900 methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate CAS No. 338750-49-5](/img/structure/B3004900.png)
methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate, is a multifunctional molecule that contains several reactive groups such as cyano, ethoxycarbonyl, amino, and thiophene moieties. These functional groups suggest that the compound could be involved in various chemical reactions and could serve as an intermediate in the synthesis of heterocyclic compounds, which are often of pharmaceutical interest.
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions starting from simple precursors. For instance, the Morita-Baylis-Hillman reaction has been used to prepare methyl 2-(cyanomethyl)propenoates, which are structurally similar to the compound . These intermediates can then be further modified through reactions with nucleophiles such as sodium methoxide in methanol to yield complex heterocyclic systems . Additionally, the introduction of acyl units via xanthate transfer radical addition to olefins has been demonstrated, which could be a relevant synthetic approach for the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, IR, 1H and 13C NMR spectroscopy, and mass spectrometry . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular geometry.
Chemical Reactions Analysis
Compounds with similar functional groups have been shown to undergo a variety of chemical reactions. For example, reactions with heteroarylhydrazines can lead to the formation of hydrazonopropanoates and phenylpyrazoles . The presence of a cyano group can facilitate nitrile translocation, which is a unique transformation that alters the position of the nitrile within the molecule . Furthermore, the reactivity of the amino group in the presence of nucleophilic reagents can result in the substitution of other functional groups, leading to the formation of new heterocyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the ethoxycarbonyl group suggests potential solubility in organic solvents, while the cyano and amino groups could participate in hydrogen bonding, affecting the compound's boiling point and melting point. The thiophene ring could contribute to the compound's aromaticity and stability. The reactivity of the compound in various chemical reactions indicates that it could serve as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- This compound has been involved in the synthesis of heterocyclic enaminonitriles, leading to the formation of various pyrroles and pyrrole derivatives through reactions with different nucleophilic reagents. Such reactions are essential in the development of new organic compounds with potential applications in pharmaceuticals and materials science (Sonoda et al., 1982).
Application in the Synthesis of Heteroarylhydrazines
- The compound has been used in reactions with heteroarylhydrazines, leading to the formation of methyl 2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-heteroaryl-hydrazonopropanoates and 1-heteroaryl-4-ethoxycarbony-3-phenylpyrazoles. These reactions demonstrate the compound's utility in creating diverse heterocyclic structures, which are important in medicinal chemistry and drug design (Strah & Stanovnik, 1997).
Formation of Oxolates and Pyrroles
- The compound has been involved in the recyclization of 3-(thiophen-2-yl)imino-3H-furan-2-ones, leading to the formation of potassium 1-cyano-3-{[5-R1-4-R2-3-(ethoxycarbonyl)-thiophen-2-yl]amino}-1-R3-5-oxo-5-arylpenta-1,3-dien-2-olates. These reactions are significant in the field of heterocyclic chemistry, contributing to the development of new compounds with potential applications in various industries (Shipilovskikh & Rubtsov, 2020).
Impact on Pharmaceutical Development
- Research has shown the compound's role in synthesizing various pyrroles and pyrrole derivatives, which are important in pharmaceutical research. Such studies contribute to the understanding of new molecular frameworks that could be useful in drug discovery and development (Zaman, Kitamura, & Abell, 2007).
Mécanisme D'action
Target of Action
The compound, also known as “methyl 2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}thiophene-3-carboxylate”, is a boronic ester . Boronic esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s action is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The pharmacokinetics of boronic esters, including this compound, are influenced by their susceptibility to hydrolysis . These compounds are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The action of the compound, as well as its efficacy and stability, can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions .
Propriétés
IUPAC Name |
methyl 2-[[(Z)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-3-21-13(19)16-10(17)8(6-14)7-15-11-9(4-5-22-11)12(18)20-2/h4-5,7,15H,3H2,1-2H3,(H,16,17,19)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWBIHQFHZCAJE-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(C=CS1)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=C(C=CS1)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)








![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)
![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3004835.png)
![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004837.png)